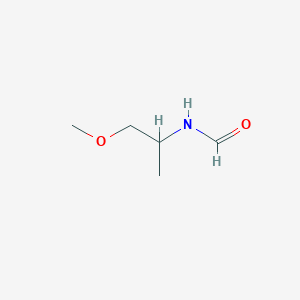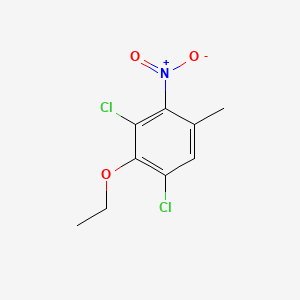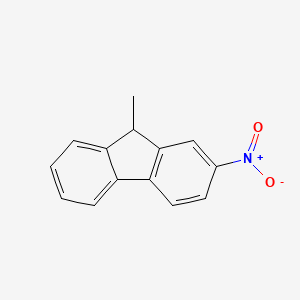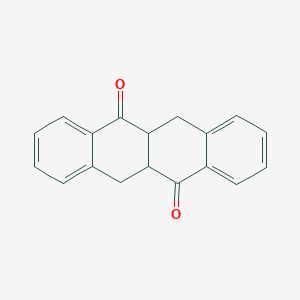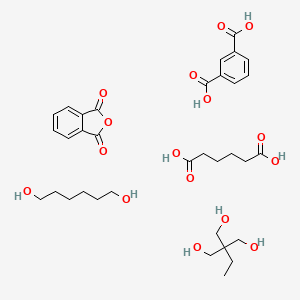
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene typically involves multiple steps, including the formation of intermediate compounds and subsequent cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of Intermediates: The initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, reduction, and cyclization.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the picene core structure. This step may require specific catalysts and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. large-scale production would likely involve optimization of the synthetic routes mentioned above to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the hydrogenation state of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Various catalysts may be used to facilitate cyclization and other reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and structural properties of picene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene can be compared with other similar compounds, such as:
γ-Eudesmol: A sesquiterpene alcohol with similar structural features.
Widdrol: Another sesquiterpene with a comparable ring structure.
α-Muurolol: A tricyclic sesquiterpene alcohol with related chemical properties.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
74229-80-4 |
|---|---|
Molecular Formula |
C26H30 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1,2,4a,9-tetramethyl-2,3,4,5,6,14b-hexahydro-1H-picene |
InChI |
InChI=1S/C26H30/c1-16-12-14-26(4)15-13-23-22-9-8-19-17(2)6-5-7-20(19)21(22)10-11-24(23)25(26)18(16)3/h5-11,16,18,25H,12-15H2,1-4H3 |
InChI Key |
DDHCCKRACZWQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3=C(C2C1C)C=CC4=C3C=CC5=C(C=CC=C54)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)

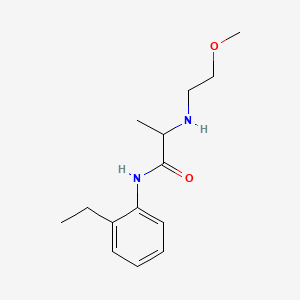

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
